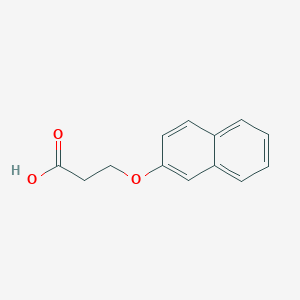

3-(Naphthalen-2-yloxy)propanoic acid

Description

Contextualization within Naphthalene-Derived Carboxylic Acid Analogues

The naphthalene (B1677914) ring system is a recurring motif in medicinal chemistry and materials science. researchgate.netekb.eg When functionalized with a carboxylic acid group, either directly or through a linker, it forms a class of compounds known as naphthalene-derived carboxylic acids. These compounds are explored for a wide range of biological activities. ekb.eg For instance, Naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a naphthalene core with a propionic acid group. Other analogues have been investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer therapies. frontiersin.orgresearchgate.netnih.gov

The inclusion of an ether linkage, as seen in 3-(Naphthalen-2-yloxy)propanoic acid, is a common chemical strategy to modulate a molecule's properties, such as its flexibility, polarity, and ability to form hydrogen bonds. This positions the compound among phenoxyalkanoic acid derivatives, a class historically significant for its herbicidal and pharmaceutical applications. encyclopedia.pubnih.gov

Table 1: Examples of Naphthalene-Derived Carboxylic and Carboxamide Analogues and Their Research Areas

| Compound Name | Structural Class | Area of Research/Application | Reference |

|---|---|---|---|

| Naproxen | Naphthalene-propionic acid | Anti-inflammatory | nih.gov |

| 6-methoxy-naphthalene-2-carboxamides | Naphthalene-carboxamide | MDR reversal in cancer | nih.gov |

| 3,7-dihydroxy naphthalene-2-carboxylic acid | Naphthalene-carboxylic acid | Enzyme inhibition (Lactate Dehydrogenase) | frontiersin.org |

| 5-bromo-6-methoxynapthalene-2-carboxylic acid | Naphthalene-carboxylic acid | Antibacterial | researchgate.net |

| 6-substituted 3,4-dihydro-naphthalene-2-carboxylic acids | Dihydro-naphthalene-carboxylic acid | 5α Reductase inhibition | tandfonline.com |

Significance as a Privileged Structure in Organic Synthesis and Bioactive Compound Design

The naphthalene scaffold is widely regarded as a "privileged structure" in medicinal chemistry. nih.govekb.eg A privileged structure is a molecular framework that is capable of binding to multiple biological targets, serving as a versatile template for designing new bioactive agents. The rigid, aromatic nature of the naphthalene core provides a defined orientation for appended functional groups to interact with biological macromolecules.

Numerous FDA-approved drugs contain the naphthalene moiety, highlighting its importance in pharmaceutical development. ekb.egnih.gov These drugs span a vast range of therapeutic areas, including antifungal (Naftifine, Terbinafine), antihypertensive (Propranolol), and anticancer applications. nih.govekb.eg The combination of this privileged naphthalene core with the aryloxyalkanoic acid motif represents a rational design strategy for creating novel compounds with potential biological activities. nih.govnih.gov

Table 2: Bioactive Compounds Based on the Privileged Naphthalene Scaffold

| Compound Name | Therapeutic Class | Key Structural Feature | Reference |

|---|---|---|---|

| Propranolol | Antihypertensive (Beta-blocker) | Naphthyloxy propanolamine | nih.gov |

| Nabumetone | Anti-inflammatory (NSAID) | Naphthyl-butanone | nih.gov |

| Naftifine | Antifungal | N-Methyl-N-(1-naphthylmethyl)amine | researchgate.net |

| Duloxetine | Antidepressant (SNRI) | Naphthyloxy-thiophenepropylamine | nih.gov |

| Bedaquiline | Antitubercular | Aryl-quinoline with a naphthalene group | nih.gov |

Historical and Current Research Trajectories

The study of aryloxyalkanoic acids has a long history, dating back to the development of phenoxyacetic acid herbicides like 2,4-D in the 1940s. encyclopedia.pubresearchgate.net This foundational work established synthetic routes and demonstrated the profound biological effects of this class of compounds. Research later expanded into pharmaceutical applications, with scientists synthesizing and evaluating (aryloxy)alkanoic acids for various therapeutic purposes, including the treatment of brain injuries. nih.gov

Current research trajectories involving naphthalene-based structures are highly diverse. Scientists continue to synthesize novel naphthalene derivatives to explore their potential in a multitude of areas. researchgate.net Active fields of investigation include the development of new anticancer agents, antimicrobials to combat drug resistance, and inhibitors for specific enzymes involved in disease pathways. frontiersin.orgnih.govijpsonline.com The synthesis of compounds like this compound typically involves the reaction of a naphthol derivative (in this case, 2-naphthol) with a halogenated propanoic acid ester, followed by hydrolysis. This synthetic accessibility allows for the creation of libraries of related compounds for screening and structure-activity relationship (SAR) studies. nih.gov While this compound itself is not the subject of extensive recent studies, the ongoing exploration of its structural relatives underscores the enduring interest in the naphthalene core as a building block for functional molecules. tandfonline.com

Structure

3D Structure

Properties

IUPAC Name |

3-naphthalen-2-yloxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c14-13(15)7-8-16-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSIEHJZSPBHQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Naphthalen 2 Yloxy Propanoic Acid

Established Synthetic Routes for 3-(Naphthalen-2-yloxy)propanoic Acid

The synthesis of this compound primarily relies on well-established methods for the formation of aryl ethers. The strategic connection of a naphthalen-2-ol moiety to a propanoic acid chain via an ether linkage is the key transformation in the synthetic sequence.

Nucleophilic Substitution Reactions in Ether Linkage Formation

The most common and direct method for the synthesis of this compound is the Williamson ether synthesis. masterorganicchemistry.comquizlet.com This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. The synthesis proceeds by deprotonating 2-naphthol (B1666908) with a suitable base to form the more nucleophilic 2-naphthoxide ion. This is followed by the reaction of the naphthoxide with a 3-halopropanoic acid, typically 3-bromopropanoic acid or 3-chloropropanoic acid, or their corresponding esters.

The general reaction scheme is as follows:

Deprotonation of 2-naphthol: 2-Naphthol is treated with a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a suitable solvent to generate the sodium or potassium 2-naphthoxide salt. wvu.edu

Nucleophilic attack: The 2-naphthoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of the 3-halopropanoic acid, displacing the halide ion in an SN2 reaction to form the ether linkage. masterorganicchemistry.comquizlet.com

Acidification: If the reaction is carried out with the halo-acid, a final acidification step may be necessary to protonate the carboxylate group, yielding the desired this compound. When an ester of the halo-acid is used, a subsequent hydrolysis step is required to obtain the carboxylic acid.

An illustrative reaction is the synthesis of allyl 2-naphthyl ether, a related compound, where 2-naphthol is reacted with allyl bromide in the presence of a phase transfer catalyst and sodium hydroxide. chegg.com A similar approach can be employed for the synthesis of this compound.

Reaction Conditions and Optimization Strategies for Yield and Purity

The efficiency of the Williamson ether synthesis for this compound can be influenced by several factors. Optimization of these parameters is crucial for achieving high yield and purity.

| Parameter | Conditions and Considerations | Impact on Yield and Purity |

| Base | Strong bases like NaOH or KOH are typically used to ensure complete deprotonation of 2-naphthol. The choice of cation (Na+ vs. K+) can sometimes influence reactivity. | Incomplete deprotonation leads to lower yields as unreacted 2-naphthol remains. |

| Solvent | Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can solvate the cation, leaving the naphthoxide ion more nucleophilic. Alcohols like ethanol (B145695) can also be used. wvu.edu | The choice of solvent can affect the reaction rate and the solubility of the reactants. |

| Temperature | The reaction is often heated to increase the rate of the SN2 reaction. quizlet.com However, excessive heat can promote side reactions, such as elimination if a secondary or tertiary alkyl halide were used. | Higher temperatures generally lead to faster reactions, but a balance must be struck to avoid decomposition or side products. |

| Reactant Stoichiometry | Using a slight excess of the 3-halopropanoic acid can help to ensure complete conversion of the 2-naphthol. | This can drive the reaction to completion, but may require more rigorous purification to remove the excess reagent. |

| Phase Transfer Catalysis | For reactions involving two immiscible phases (e.g., an aqueous base and an organic solvent), a phase transfer catalyst can be employed to facilitate the transport of the naphthoxide ion into the organic phase. chegg.com | This can significantly improve the reaction rate and yield in biphasic systems. |

Chiral Synthesis and Enantioselective Approaches

While this compound itself is not chiral, the introduction of a substituent on the propanoic acid chain, for instance at the 2-position, would create a chiral center. The synthesis of such chiral derivatives is of interest, particularly in the context of biologically active molecules like aryloxyalkanoic herbicides, where often only one enantiomer exhibits the desired activity. researchgate.net

Chemoenzymatic methods have been successfully employed for the enantioselective synthesis of various substituted aryloxyalkanoic acids. researchgate.net This approach often involves the use of enzymes, such as ene-reductases, to perform a key stereoselective transformation. For a chiral analogue of this compound, a potential strategy could involve:

Enzymatic Reduction: An asymmetric reduction of a suitable prochiral precursor, such as an α,β-unsaturated ester, catalyzed by an ene-reductase. This would establish the chiral center with high enantiomeric excess.

Chemical Transformations: The resulting chiral intermediate would then be subjected to a series of chemical reactions, including the Williamson ether synthesis with 2-naphthol, to yield the final enantiomerically enriched product.

By selecting the appropriate enzyme, it is possible to access either the (R)- or (S)-enantiomer of the target molecule. researchgate.net Other enantioselective approaches could involve the use of chiral catalysts in the key bond-forming reactions or the resolution of a racemic mixture of the final product.

Industrial Scale Production Methods

The industrial production of this compound would likely be based on the principles of the Williamson ether synthesis, adapted for large-scale manufacturing. The economic viability of the process would depend on the cost of the starting materials, the efficiency of the reaction, and the ease of product isolation and purification.

Many aryloxyalkanoic acids are produced on an industrial scale for use as herbicides. encyclopedia.pubbeilstein-journals.org The synthetic methodologies employed in the agrochemical industry for these compounds would be directly applicable to the production of this compound. Key considerations for industrial scale-up include:

Process Safety: A thorough evaluation of the reaction hazards, including the handling of corrosive bases and potentially toxic solvents.

Cost-Effectiveness: The use of inexpensive and readily available starting materials and reagents.

Waste Minimization: The development of a process that minimizes the generation of waste products to reduce environmental impact and disposal costs.

Process Automation: The implementation of automated control systems to ensure consistent product quality and operational efficiency.

Purification: The development of a robust and scalable purification method, such as crystallization or distillation, to achieve the desired product purity.

Chemical Reactivity and Functional Group Interconversions of this compound

The chemical reactivity of this compound is dictated by the functional groups present in the molecule: the naphthalene (B1677914) ring, the ether linkage, and the carboxylic acid. These groups can undergo a variety of transformations to yield a range of derivatives.

Oxidation Reactions and Derivative Formation (e.g., Naphthoquinone Derivatives)

The naphthalene ring system in this compound is susceptible to oxidation, which can lead to the formation of naphthoquinone derivatives. Naphthoquinones are an important class of compounds with diverse biological activities and applications as synthetic intermediates.

The oxidation of naphthalene and its derivatives to 1,4-naphthoquinone (B94277) can be achieved using various oxidizing agents. orgsyn.org For instance, chromium trioxide in acetic acid is a classic reagent for this transformation. orgsyn.org The reaction proceeds by electrophilic attack on the electron-rich naphthalene ring.

In the case of this compound, the ether and carboxylic acid functionalities may also be susceptible to oxidation under harsh conditions. However, with careful selection of the oxidizing agent and reaction conditions, it should be possible to selectively oxidize the naphthalene ring. The presence of the electron-donating ether group could influence the regioselectivity of the oxidation. Naphthoquinones are known to react with thiols, which could be a subsequent reaction pathway for derivatives of the oxidized product. nih.gov

Reduction Reactions of Carboxylic Acid to Alcohol

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 3-(naphthalen-2-yloxy)propan-1-ol. A powerful reducing agent is required for this transformation, as carboxylic acids are relatively resistant to reduction. masterorganicchemistry.comlibretexts.org

Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of carboxylic acids to primary alcohols. masterorganicchemistry.comdoubtnut.comdoubtnut.com The reaction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to neutralize the reaction mixture and protonate the resulting alkoxide. masterorganicchemistry.com It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.org

Reduction of this compound

This image is a hypothetical representation of the reaction and is for illustrative purposes only.

| Starting Material | Reagents | Product |

| This compound | 1. LiAlH₄, THF 2. H₃O⁺ | 3-(Naphthalen-2-yloxy)propan-1-ol |

This reduction specifically targets the carboxyl group, leaving the aromatic naphthalene ring and the ether linkage intact under these conditions.

Electrophilic Aromatic Substitution on the Naphthalene Moiety

The naphthalene ring of this compound is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. publish.csiro.auorganic-chemistry.orgyoutube.com The position of substitution on the naphthalene ring is directed by the existing ether substituent (-OCH₂CH₂COOH).

The oxygen atom of the ether group is an activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. In the case of a 2-substituted naphthalene, this directing effect influences the positions of incoming electrophiles. For 2-methoxynaphthalene, a similar compound, nitration has been shown to occur at the 1, 6, and 8-positions. publish.csiro.auuq.edu.au The ether linkage in this compound is expected to exert a similar influence, directing electrophiles primarily to the 1-position (ortho) and to the other activated positions on the same and adjacent rings.

Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid. Based on studies of 2-methoxynaphthalene, the major mononitro isomers expected would be 1-nitro-2-(naphthalen-2-yloxy)propanoic acid, with other isomers also being possible. publish.csiro.auuq.edu.au

Halogenation: Halogenation, such as bromination or chlorination, can be carried out using the elemental halogen (e.g., Br₂) with a Lewis acid catalyst like FeBr₃ or AlCl₃. docbrown.info The substitution is expected to occur at the activated positions of the naphthalene ring.

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the naphthalene ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃). organic-chemistry.orglibretexts.orgresearchgate.netyoutube.com The reaction with acetyl chloride, for example, would be expected to yield acetyl-substituted derivatives at the activated positions.

Below is a table summarizing the expected major products for some electrophilic aromatic substitution reactions on this compound, based on the known reactivity of 2-alkoxynaphthalenes.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-Nitro-3-(naphthalen-2-yloxy)propanoic acid |

| Bromination | Br₂, FeBr₃ | 1-Bromo-3-(naphthalen-2-yloxy)propanoic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-Acetyl-3-(naphthalen-2-yloxy)propanoic acid |

It is important to note that the propanoic acid side chain is a deactivating group, but its effect is likely to be less significant than the activating effect of the ether oxygen, which is directly attached to the ring.

Esterification and Amidation of the Propanoic Acid Carboxyl Group

Esterification: The carboxylic acid functional group in this compound can be readily converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. ceon.rsresearchgate.netaskfilo.com Commonly used catalysts include concentrated sulfuric acid or dry hydrogen chloride. ceon.rs The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. ceon.rs

For example, the reaction with methanol (B129727) would yield methyl 3-(naphthalen-2-yloxy)propanoate.

| Carboxylic Acid | Alcohol | Catalyst | Product |

| This compound | Methanol | H₂SO₄ (conc.) | Methyl 3-(naphthalen-2-yloxy)propanoate |

| This compound | Ethanol | H₂SO₄ (conc.) | Ethyl 3-(naphthalen-2-yloxy)propanoate |

Amidation: The carboxylic acid can also be converted to an amide by reaction with an amine. This typically requires the activation of the carboxylic acid, as direct reaction with an amine is often slow. Common methods involve the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govrsc.org

The activated carboxylic acid derivative then reacts with a primary or secondary amine to form the corresponding amide. For instance, reaction with ammonia (B1221849) would yield 3-(naphthalen-2-yloxy)propanamide, while reaction with a primary amine like ethylamine (B1201723) would produce N-ethyl-3-(naphthalen-2-yloxy)propanamide.

| Starting Material | Reagents | Amine | Product |

| This compound | 1. SOCl₂ 2. NH₃ | Ammonia | 3-(Naphthalen-2-yloxy)propanamide |

| This compound | DCC | Ethylamine | N-Ethyl-3-(naphthalen-2-yloxy)propanamide |

These reactions provide a versatile means to modify the carboxylic acid moiety of the molecule, allowing for the synthesis of a wide range of ester and amide derivatives.

Structural Modification and Derivative Synthesis Strategies

Design Principles for Naphthalene-Propanoic Acid Conjugates

The design of naphthalene-propanoic acid conjugates is rooted in established medicinal chemistry principles, including the strategic combination of pharmacophores and the optimization of physicochemical properties. The naphthalene (B1677914) moiety, a bicyclic aromatic system, is a well-known scaffold in numerous biologically active compounds, valued for its lipophilicity and ability to engage in π-π stacking and hydrophobic interactions. The propanoic acid group, on the other hand, provides a crucial acidic functionality that can participate in hydrogen bonding and salt formation, often contributing to the pharmacokinetic profile of a molecule.

The primary design principle for these conjugates involves leveraging the synergistic effects of these two components. The naphthalene ring often serves as a hydrophobic anchor, facilitating interaction with biological targets, while the propanoic acid tail can be modified to fine-tune solubility, metabolic stability, and target-binding affinity. The ether linkage provides a flexible yet stable connection between these two key fragments.

In the development of derivatives, a common strategy is to create analogues of existing drugs or bioactive molecules. For instance, derivatives of the structurally related 2-(naphthalen-2-yloxy)propionic acid have been designed as desmethyl fibrate analogs, aiming to explore their potential hypolipidemic activities. nih.gov This approach involves modifying the core structure to mimic the spatial and electronic features of known active compounds, with the goal of discovering novel agents with improved properties.

Modifications on the Propanoic Acid Backbone

The propanoic acid backbone of 3-(naphthalen-2-yloxy)propanoic acid presents several opportunities for structural modification, notably at the alpha (α) and beta (β) carbon positions. These modifications can significantly influence the compound's stereochemistry, conformational flexibility, and interactions with biological systems.

Substitutions at the alpha-carbon of the propanoic acid chain can introduce a chiral center, leading to stereoisomers that may exhibit different biological activities and metabolic profiles. A prominent example of an alpha-carbon substitution is the introduction of a methyl group, which converts this compound into 2-(naphthalen-2-yloxy)propionic acid.

The synthesis of such alpha-substituted derivatives typically begins with the reaction of 2-naphthol (B1666908) with an appropriate haloalkanoic acid ester, such as ethyl 2-bromopropionate, in the presence of a base like potassium carbonate in a polar aprotic solvent like acetone. The resulting ester is then hydrolyzed to yield the carboxylic acid. nih.gov

Further derivatization of the carboxylic acid group can lead to a variety of functional groups, including esters, amides, and heterocyclic rings. For example, the acid can be converted to its acid chloride, which then serves as a versatile intermediate for the synthesis of esters and amides. Alternatively, the acid can be reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide, a key precursor for the synthesis of various five-membered heterocyclic derivatives such as 1,3,4-oxadiazoles and 1,2,4-triazoles. nih.gov These modifications can significantly alter the electronic and steric properties of the molecule, influencing its biological activity.

| Derivative Type | Synthetic Precursor | Key Reagents | Resulting Functional Group/Heterocycle |

|---|---|---|---|

| Esters | Acid Chloride | Various Alcohols | Ester |

| Amides | Acid Chloride | Various Amines | Amide |

| Hydrazide | Carboxylic Acid | Hydrazine Hydrate | Hydrazide |

| 1,3,4-Oxadiazoles | Hydrazide | Carbon Disulfide, Potassium Hydroxide (B78521) | 1,3,4-Oxadiazole-2-thione |

| 1,2,4-Triazoles | Hydrazide | Phenyl Isothiocyanate, Potassium Hydroxide | 4-Phenyl-1,2,4-triazole-3-thione |

Naphthalene Ring Substitutions and their Impact on Structure-Activity Relationships

The naphthalene ring is a key component for structural modification, where the introduction of various substituents can profoundly influence the molecule's electronic properties, steric profile, and ultimately, its structure-activity relationship (SAR).

The position of the propanoic acid side chain on the naphthalene ring is a critical determinant of its properties. While this compound features the side chain at the 2-position, a positional isomer, 3-(naphthalen-1-yloxy)propanoic acid, would have the substituent at the 1-position. The electronic and steric environment at the 1-position (alpha) of the naphthalene ring is distinct from that of the 2-position (beta). The 1-position is generally more reactive and sterically hindered due to the adjacent fused ring.

Although direct comparative studies of the biological activities of 3-(naphthalen-1-yloxy)propanoic acid and this compound were not found in the surveyed literature, studies on other naphthalene derivatives, such as naphthalene-chalcone hybrids, have shown that substitution at the 2-position can lead to increased biological activity compared to substitution at the 1-position. acs.org This suggests that the less sterically hindered and electronically different environment of the 2-position may be more favorable for certain biological interactions.

The introduction of substituents onto the naphthalene ring can modulate the molecule's activity through electronic and steric effects. Electronic effects arise from the ability of a substituent to donate or withdraw electron density from the aromatic system. Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) groups, increase the electron density of the naphthalene ring, which can enhance its interaction with electron-deficient biological targets. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density of the ring, which may be favorable for interactions with electron-rich targets.

| Substituent Type | Example | Electronic Effect | Potential Impact on Activity |

|---|---|---|---|

| Electron-Donating Group (EDG) | -OCH₃, -OH | Increases electron density of the naphthalene ring | May enhance interactions with electron-deficient targets |

| Electron-Withdrawing Group (EWG) | -NO₂, -CN | Decreases electron density of the naphthalene ring | May enhance interactions with electron-rich targets |

| Bulky Alkyl Groups | -C(CH₃)₃ | Primarily steric | Can influence binding through steric hindrance or conformational restriction |

| Halogens | -Cl, -F | Inductively withdrawing, weakly deactivating | Can alter lipophilicity and electronic profile |

Development of Advanced Analogues Incorporating the Naphthalen-2-yloxy Core

The naphthalen-2-yloxy scaffold, particularly as part of the this compound structure, has emerged as a valuable starting point in medicinal chemistry for the development of novel therapeutic agents. nih.govekb.eg The inherent bioactivity of the naphthalene moiety, combined with the modifiable propanoic acid side chain, offers a versatile platform for creating advanced analogues with a wide spectrum of pharmacological activities. nih.govekb.eg Researchers have employed various synthetic strategies to modify this core, aiming to enhance efficacy, selectivity, and pharmacokinetic properties. These strategies primarily involve modifications of the carboxylic acid group, aromatic substitutions on the naphthalene ring, and the introduction of diverse heterocyclic systems.

A prominent strategy in the development of advanced analogues involves the transformation of the carboxylic acid moiety into various functional groups, such as amides, esters, and hydrazides, which can then serve as precursors for heterocyclic ring formation. ekb.egresearchgate.net For instance, starting from ethyl 2-(naphthalen-2-yloxy) acetate (B1210297), a close analogue of the target compound, researchers have synthesized a series of novel hydrazide derivatives. ekb.eg These hydrazides have been further reacted with various aldehydes and ketones to yield Schiff bases or cyclized to form pyrazole (B372694) and oxadiazole derivatives. ekb.eg This approach significantly diversifies the chemical space around the naphthalen-2-yloxy core, leading to compounds with potential anticancer activities, as demonstrated by molecular docking studies against histone deacetylase 2 (HDAC2). ekb.eg

Another key approach is the introduction of substituents onto the naphthalene ring system and the propanoic acid backbone. A study focused on developing inhibitors for protein tyrosine phosphatase 1B (PTP1B), a target for diabetes and obesity, utilized a (±)-3-(naphthalen-6-yl)-2-aminopropanoic acid scaffold, demonstrating the potential of amino acid analogues. nih.gov Although the core differs slightly in its substitution pattern, the principles of structural modification are relevant. In this case, the introduction of a 2-fluorobenzyloxy group on the naphthalene ring and modifications at the amino and carboxylic acid functions of the propanoic acid chain led to the identification of potent and selective PTP1B inhibitors. nih.gov

Furthermore, the naphthalen-2-yloxy core has been integrated into more complex heterocyclic systems to generate novel bioactive molecules. One such strategy involves the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. researchgate.netnih.gov In a representative synthesis, a naphthalene-containing precursor is converted into an N-aryl-1,3,4-oxadiazol-2-amine. These compounds have shown promise as anticancer agents, with specific analogues exhibiting significant activity against various cancer cell lines. researchgate.netnih.gov The introduction of the oxadiazole ring serves to alter the electronic and steric properties of the parent molecule, potentially leading to enhanced interactions with biological targets like tubulin. researchgate.netnih.gov

The table below summarizes representative research findings on the development of advanced analogues based on the naphthalen-2-yloxy core and its close structural relatives.

| Analogue Class | Synthetic Strategy | Key Findings | Reference |

|---|---|---|---|

| Hydrazide, Pyrazole, and Oxadiazole Derivatives | Conversion of ethyl 2-(naphthalen-2-yloxy) acetate to a hydrazide, followed by condensation with aldehydes/ketones or cyclization. | Synthesized compounds showed potential anticancer activity, with molecular docking studies indicating binding to HDACs-2. | ekb.eg |

| (±)-3-(2-(2-fluorobenzyloxy) naphthalen-6-yl)-2-aminopropanoic acid derivatives | Multi-step synthesis involving the introduction of a substituted benzyloxy group on the naphthalene ring and formation of the aminopropanoic acid side chain. | Identified as reversible and competitive inhibitors of PTP1B, with one compound (12h) showing an IC50 of 1.25 µM. | nih.gov |

| Amide-coupled Naphthalene Scaffolds | Acid-amine coupling reaction of 2-(naphthalen-1-yloxy)acetic acid with various amines. | Several derivatives exhibited excellent antibacterial activity against E. coli, P. aeruginosa, and S. aureus. | researchgate.net |

| 5-Aryl-N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine Analogues | Two-step synthesis involving the formation of an intermediate which is then cyclized to the 1,3,4-oxadiazole ring system. | Certain analogues demonstrated substantial anticancer activity against a panel of human cancer cell lines, with molecular docking studies suggesting tubulin as a potential target. | researchgate.netnih.gov |

Biological Activities and Mechanistic Explorations Excluding Clinical Data

Antimicrobial and Antifungal Investigations of Naphthoxypropanoic Acid Derivatives

Derivatives of propanoic acid featuring naphthalene (B1677914) and other aromatic systems have demonstrated notable antimicrobial and antifungal activities. researchgate.netumsha.ac.ir Research into these compounds is driven by the urgent need for new agents to combat multidrug-resistant pathogens. mdpi.com

In one study, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were synthesized and evaluated for their activity against ESKAPE group bacteria (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and drug-resistant fungi. mdpi.com The results showed that the antimicrobial and antifungal efficacy was highly dependent on the specific chemical substitutions made to the core structure. For instance, a derivative featuring a 4-NO2 substitution on a phenyl ring demonstrated enhanced activity against both S. aureus and E. faecalis. mdpi.com Similarly, certain furan-containing derivatives were effective against drug-resistant Candida species. mdpi.com

Another study investigating 3-Aryl-3-(furan-2-yl)propanoic acid derivatives found that at a concentration of 64 µg/mL, these compounds effectively inhibited the growth of the yeast-like fungus Candida albicans. mdpi.com Many of the tested compounds also showed a minimum inhibitory concentration (MIC) of 128 µg/mL against Staphylococcus aureus. mdpi.com These findings highlight that the propanoic acid scaffold, when combined with moieties like naphthalene or furan, can be a promising basis for the development of new antimicrobial agents. mdpi.comresearchgate.net

Table 1: Antimicrobial Activity of Selected Propanoic Acid Derivatives

| Compound Derivative Type | Microorganism | Activity (MIC in µg/mL) | Source |

|---|---|---|---|

| 3-((4-hydroxyphenyl)amino)propanoic acid with phenyl substituent | S. aureus (MRSA) | 16 | mdpi.com |

| 3-((4-hydroxyphenyl)amino)propanoic acid with 4-NO2 phenyl substituent | S. aureus (MRSA) | 16 | mdpi.com |

| 3-((4-hydroxyphenyl)amino)propanoic acid with 4-NO2 phenyl substituent | E. faecalis (VRE) | 16 | mdpi.com |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | C. albicans | 64 | mdpi.com |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | S. aureus | 128 | mdpi.com |

Anti-inflammatory Potentials and Associated Mechanisms

Aryl propionic acid derivatives are a well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923)—lipid compounds that mediate inflammation and pain. nih.govwikipedia.org

Derivatives containing the naphthalene moiety have been specifically investigated for their anti-inflammatory effects. Research on 1,4-naphthoquinone (B94277) derivatives demonstrated a potent ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov Overproduction of NO is a key feature of inflammatory processes. nih.gov Certain compounds in this class also reduced the mRNA expression levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov This indicates that the anti-inflammatory action of these compounds occurs by modulating key signaling pathways involved in the inflammatory response. nih.govmdpi.com

Furthermore, the anti-inflammatory properties of some phenylpropionic acid derivatives, such as alminoprofen, have been attributed to a dual mechanism: inhibition of both secretory phospholipase A2 (sPLA2) and the COX-2 enzyme. nih.gov This multifaceted approach to inhibiting inflammatory pathways underscores the therapeutic potential of this class of compounds.

Anticancer Research and Identification of Cellular Targets

The propanoic acid scaffold has been explored for the development of novel anticancer agents. nih.govmdpi.com Studies have shown that its derivatives can induce cell death in cancer cells through various mechanisms, including the induction of apoptosis and autophagy. nih.gov

Research on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives revealed structure-dependent anticancer activity against A549 non-small cell lung cancer cells. mdpi.com Specific derivatives were able to reduce cancer cell viability by 50% and inhibit cell migration. mdpi.com One promising compound from this series, which contained a 2-furyl substituent, was identified as a potential starting point for further optimization. mdpi.com

In a separate study, novel 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives demonstrated significant antiproliferative activity in both 2D and 3D lung cancer models. mdpi.com Notably, certain oxime and carbohydrazide (B1668358) derivatives exhibited greater cytotoxic activity than the standard chemotherapy agent cisplatin. These compounds were effective against not only standard small-cell lung carcinoma cells (H69) but also against anthracycline-resistant H69AR cells. In silico modeling suggested that these compounds are capable of interacting with crucial cellular targets like human SIRT2 and the Epidermal Growth Factor Receptor (EGFR). mdpi.com

Table 2: Anticancer Activity of Selected Propanoic Acid Derivatives

| Compound Derivative Type | Cancer Cell Line | Effect | Source |

|---|---|---|---|

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives (compounds 12, 20-22, 29) | A549 (Non-small cell lung cancer) | Reduced cell viability by 50% and suppressed migration | mdpi.com |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives (oxime and carbohydrazide forms) | A549, H69, H69AR (Lung cancer) | Exhibited low micromolar antiproliferative activity, surpassing cisplatin | mdpi.com |

| Propionic Acid (PA) | HeLa (Cervical cancer) | Inhibits cell viability through induction of autophagy | nih.gov |

Enzyme Inhibition Studies

The anti-inflammatory effects of aryl propionic acid derivatives are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. nih.gov There are two main isoforms of this enzyme: COX-1 and COX-2. jpp.krakow.pl COX-1 is considered a "housekeeping" enzyme, involved in maintaining normal physiological functions like protecting the stomach lining. stanford.edu In contrast, the expression of COX-2 is induced during inflammation and is responsible for producing prostaglandins that mediate pain and swelling. wikipedia.orgstanford.edu

NSAIDs exhibit varying degrees of selectivity for these two isoforms. nih.gov Non-selective inhibitors block both COX-1 and COX-2. The development of selective COX-2 inhibitors was a major goal in drug discovery to create anti-inflammatory agents with fewer gastrointestinal side effects. wikipedia.orgnih.gov Naphthoquinone derivatives have been shown to inhibit the mRNA expression of COX-2 in macrophages, suggesting a mechanism that contributes to their anti-inflammatory effects. nih.gov While many aryl propionic acids are non-selective, derivatives can be modified to enhance selectivity for COX-2. nih.govmdpi.com

The main protease (Mpro or 3CLpro) is a critical enzyme for the replication of various viruses, including coronaviruses, making it a prime target for antiviral drug development. nih.govmdpi.comnih.gov Mpro is a cysteine protease that cleaves viral polyproteins into functional non-structural proteins necessary for viral machinery. nih.gov While extensive research has been conducted on various chemical scaffolds as Mpro inhibitors, specific studies focusing on 3-(Naphthalen-2-yloxy)propanoic acid or its direct derivatives for Mpro inhibition are not widely reported in the available scientific literature. The search for effective Mpro inhibitors continues to be an active area of research, exploring a wide range of molecular structures. nih.govresearchgate.net

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival. nih.gov Overactivation or mutation of EGFR is a common feature in many types of cancer, which makes it an important target for anticancer therapies. nih.govnih.gov EGFR inhibitors work by blocking the signaling pathways that lead to uncontrolled cell growth. researchgate.netrsc.org

In silico studies have suggested that certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have the potential to interact with and inhibit EGFR. mdpi.com This suggests that the propanoic acid scaffold, when appropriately functionalized, can be directed to target this key oncogenic protein. The development of novel EGFR inhibitors is a significant focus of modern oncology research, aiming to overcome challenges such as drug resistance associated with existing therapies. nih.gov

Receptor Modulation and Ligand Binding (e.g., PPARγ)

Currently, there is a lack of specific research data detailing the direct interaction and binding affinity of this compound with Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Scientific literature available does not provide evidence of this compound acting as a modulator or ligand for this particular nuclear receptor.

Herbicidal Activity of Related Naphthoxypropionic Acid Metabolites

Certain metabolites of related naphthoxypropionic acid compounds have been identified for their herbicidal properties. A notable example is 2-(2-naphthoxy)propionic acid, which is the active metabolite of the herbicide naproanilide. This metabolite is utilized for the control of broadleaved and cyperaceous weeds, both annual and perennial, particularly in rice paddy fields. The herbicidal action of such compounds is often linked to the inhibition of specific plant enzymes or disruption of essential biochemical pathways. For instance, some herbicides in the broader class of aryloxyphenoxypropionates function by inhibiting acetyl-CoA carboxylase (ACCase), a critical enzyme in lipid biosynthesis. However, the precise mechanism of all related metabolites is an area of ongoing study.

Hypolipidemic Activity Research in 2-(Naphthalen-2-yloxy)propionic Acid Derivatives

Research into the derivatives of the isomeric 2-(Naphthalen-2-yloxy)propionic acid has revealed significant hypolipidemic activity. A study focused on a series of these derivatives, designed as desmethyl fibrate analogs, demonstrated their potential to modulate lipid profiles in a hyperlipidemic rat model fed a high-cholesterol diet. nih.gov

Several synthesized derivatives showed promising results, in some cases exceeding the activity of the reference drug, gemfibrozil. Specifically, an S-alkylated mercaptotriazole derivative and a 1,3,4-oxadiazole (B1194373) derivative were particularly effective. nih.gov These compounds produced a marked reduction in serum levels of total cholesterol (TC), triglycerides (TGs), and low-density lipoproteins (LDLs), while simultaneously increasing the levels of high-density lipoproteins (HDLs). nih.gov Other derivatives, including a 1,2,4-triazole, a hydroxypyrazoline, and a pyrazolone (B3327878) derivative, also showed considerable hypolipidemic effects on various lipid parameters. nih.gov

Table 1: Hypolipidemic Activity of Selected 2-(Naphthalen-2-yloxy)propionic Acid Derivatives

| Derivative Class | Effect on Total Cholesterol (TC) | Effect on Triglycerides (TGs) | Effect on Low-Density Lipoproteins (LDLs) | Effect on High-Density Lipoproteins (HDLs) |

|---|---|---|---|---|

| S-alkylated mercaptotriazole | ↓ | ↓ | ↓ | ↑ |

| 1,3,4-oxadiazole | ↓ | ↓ | ↓ | ↑ |

| 1,2,4-triazole | ↓ | ↓ | ↓ | ↑ |

| Hydroxypyrazoline | ↓ | ↓ | ↓ | ↑ |

Data synthesized from research findings on hyperlipidemic rat models. nih.gov

Inhibition of Plasminogen Activator Inhibitor Type-1 (PAI-1) by Naphthalen-2-yloxy Acidic Derivatives

Cellular Potentiator Activity (e.g., CFTR)

A derivative of the subject compound, (S)-2-Methyl-3-(naphthalen-2-yloxy)propanoic acid, has been identified as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). nih.gov The CFTR protein is an ion channel, and mutations in its gene can lead to cystic fibrosis. Potentiators are molecules that enhance the function of the CFTR channel.

In structure-based discovery studies, this compound was investigated for its ability to modulate CFTR activity. Interestingly, the study revealed stereospecific effects, where the (S)-enantiomer acts as a potentiator, increasing the ion current through the CFTR channel, while the (R)-enantiomer was found to be an inhibitor. nih.gov A competition assay confirmed that the presence of the (R)-enantiomer could diminish the potentiating effect of the (S)-enantiomer. nih.gov This highlights the specific structural requirements for positive modulation of the CFTR protein by this class of molecules.

Table 2: Enantiomeric Effects of 2-Methyl-3-(naphthalen-2-yloxy)propanoic Acid on CFTR Activity

| Enantiomer | Effect on CFTR Ion Current | Classification |

|---|---|---|

| (S)-enantiomer | Increase | Potentiator |

Data based on electrophysiological measurements of CFTR channel activity. nih.gov

Detailed Mechanistic Insights into Biological Interactions

Molecular Interactions with Target Biomolecules

Detailed experimental and computational studies on the direct interactions of 3-(Naphthalen-2-yloxy)propanoic acid with specific enzymes, receptors, and DNA are not extensively documented in publicly available research. However, based on the behavior of structurally related compounds, a number of potential interaction mechanisms can be postulated.

Enzyme Active Site Binding Mechanisms

While specific enzyme targets for this compound are not definitively established, a structurally similar compound, 3-(Naphthalen-2-yl)propanoic acid, has been shown to inhibit the enzyme tyrosinase. This inhibition occurs through binding to the enzyme's active site, which blocks the catalytic conversion of tyrosine to dopaquinone, a key step in melanin (B1238610) synthesis. biosynth.com This suggests that this compound may also exhibit enzyme inhibitory activity, with the naphthalene (B1677914) and propanoic acid groups playing crucial roles in orienting the molecule within an enzyme's active site. For instance, a related derivative, 3-[6-(2-Dimethylamino-1-imidazol-1-yl-butyl)-naphthalen-2-yloxy]-2,2-dimethyl-propionic acid, has been identified as a potent and selective inhibitor of the cytochrome P450 enzyme CYP26. nih.gov

Receptor-Ligand Docking and Conformational Changes

Computational molecular docking studies are instrumental in predicting the binding affinity and orientation of a ligand within a receptor's binding pocket. Such studies for this compound would be necessary to elucidate its potential interactions with various receptors. The process involves generating multiple conformations of the ligand and fitting them into the receptor's active site, followed by scoring to estimate the binding energy. The binding of a ligand to a receptor can induce conformational changes in the receptor, which in turn can trigger a biological response. For naphthalene-containing compounds, these interactions are often governed by hydrophobic and van der Waals forces.

DNA Intercalation Studies

DNA intercalation is a mode of interaction where a molecule, typically a planar aromatic or heteroaromatic system, inserts itself between the base pairs of the DNA double helix. This can lead to structural distortions of the DNA and interfere with processes like replication and transcription. While some naphthalene derivatives have been shown to interact with DNA, there is no specific evidence to suggest that this compound acts as a DNA intercalator. Studies on indole-3-propionic acid, which shares the propanoic acid side chain, have indicated a groove binding mechanism with DNA rather than intercalation. nih.gov

Role of Specific Structural Features in Modulating Activity and Selectivity

The biological activity and selectivity of this compound are intrinsically linked to the physicochemical properties of its two main structural components: the naphthalene ring system and the propanoic acid moiety.

Influence of the Naphthalene Ring System Aromaticity and Size

The naphthalene ring is a large, hydrophobic, and aromatic system that can engage in various non-covalent interactions with biological macromolecules. Its aromaticity allows for π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in proteins or with the nucleobases of DNA. The size and planarity of the naphthalene system are critical for fitting into specific binding pockets of enzymes and receptors, contributing to the compound's selectivity. The lipophilic nature of the naphthalene ring also influences the compound's pharmacokinetic properties, such as its ability to cross cell membranes. Structure-activity relationship studies on other naphthalene-containing compounds have demonstrated that the position and nature of substituents on the naphthalene ring can significantly impact biological potency. nih.gov

Impact of the Ether Linkage on Conformation and Binding Affinity

Information regarding the precise influence of the ether linkage within this compound on its three-dimensional structure and its ability to bind to specific biological molecules is not available in the current scientific literature. Research detailing conformational analysis, such as preferred dihedral angles or rotational energy barriers around the ether bond, has not been published for this specific compound. Similarly, studies quantifying its binding affinity (e.g., IC50, Ki, or Kd values) to any receptor, enzyme, or other biological macromolecule are absent from the reviewed sources.

Computational Chemistry and Cheminformatics Investigations

Molecular Docking Simulations for Ligand-Protein Binding

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. nih.gov This technique is instrumental in structure-based drug design, enabling the screening of large compound libraries and the optimization of lead candidates. The process involves sampling different conformations of the ligand within the active site of the protein and then using a scoring function to rank these conformations based on their binding affinity. nih.gov

In the context of 3-(Naphthalen-2-yloxy)propanoic acid, molecular docking simulations could be employed to identify potential protein targets and elucidate the molecular basis of its biological activity. For a hypothetical protein target, the docking process would involve preparing the 3D structures of both the protein and the ligand. The naphthalene (B1677914) ring of the compound might engage in hydrophobic interactions, while the carboxylic acid group could form hydrogen bonds with polar residues in the active site.

The results of such a simulation are typically presented in terms of binding energy, which is an estimate of the binding affinity. Lower binding energies indicate a more stable protein-ligand complex.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | TYR252, ASP381, LYS384 |

| Types of Interactions | Hydrogen bond, Pi-Pi stacking |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.comnih.gov This computational method is used to study the conformational changes and stability of a ligand-protein complex, offering a more realistic representation of the biological environment compared to the static picture provided by molecular docking. nih.goviaanalysis.com MD simulations can reveal how the ligand and protein adapt to each other upon binding and can help to validate the results of docking studies. mdpi.com

For this compound, an MD simulation would be performed on the complex formed with its putative protein target. The simulation would track the movements of every atom in the system over a period of time, typically nanoseconds to microseconds. Analysis of the simulation trajectory can provide information on the stability of the binding pose, the flexibility of different parts of the molecule, and the key interactions that are maintained throughout the simulation.

Key parameters analyzed in an MD simulation include the root-mean-square deviation (RMSD) to assess the stability of the complex and the root-mean-square fluctuation (RMSF) to identify flexible regions.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters for this compound-Protein Complex

| Parameter | Description |

| Simulation Time | 100 ns |

| RMSD of Complex | Stable around 2.1 Å |

| RMSF of Ligand | Low, indicating stable binding |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. ijapbjournal.comnih.gov QSAR models are developed by correlating the variation in the biological activity of a series of compounds with the variation in their physicochemical properties, which are represented by molecular descriptors. sciencepublishinggroup.com These models are valuable for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govblogspot.com

To develop a QSAR model for a series of analogs of this compound, a dataset of compounds with experimentally determined biological activities would be required. Molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build the QSAR model. ijapbjournal.com

A successful QSAR model would provide an equation that could be used to predict the biological activity of other naphthalene derivatives based on their structural features.

Table 3: Hypothetical QSAR Model for Naphthalene Derivatives

| Descriptor | Coefficient | Description |

| LogP | 0.65 | Lipophilicity |

| Electronic Energy | -0.23 | Electronic properties |

| Molecular Weight | 0.12 | Steric properties |

Prediction of Biological Activity and ADME Profiles (Methodology)

The prediction of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, as poor pharmacokinetic profiles are a major reason for the failure of drug candidates in clinical trials. nih.govresearchgate.net In silico ADME prediction models use a compound's chemical structure to estimate its physicochemical and pharmacokinetic properties. researchgate.netcambridge.org

For this compound, various computational tools can be used to predict its ADME profile. These predictions are based on established relationships between molecular properties and pharmacokinetic behavior. For example, Lipinski's rule of five is often used as a preliminary screen for drug-likeness. Other models can predict properties such as aqueous solubility, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. audreyli.com

A predicted ADME profile for this compound would provide valuable information for its further development as a potential drug.

Table 4: Hypothetical Predicted ADME Profile for this compound

| Property | Predicted Value |

| Molecular Weight | 228.25 g/mol |

| LogP | 3.2 |

| Aqueous Solubility | Moderate |

| Blood-Brain Barrier Permeability | Low |

| Cytochrome P450 Inhibition | Potential inhibitor of CYP2C9 |

Environmental Fate and Degradation Studies

Photodegradation Pathways and Environmental Persistence

The environmental persistence of 3-(Naphthalen-2-yloxy)propanoic acid is influenced by its susceptibility to photodegradation, a process driven by sunlight. The naphthalene (B1677914) moiety of the molecule is the primary site for photochemical reactions.

Direct and Indirect Photolysis: Naphthalene and its derivatives are known to undergo both direct and indirect photolysis in the environment. researchgate.net Direct photolysis involves the absorption of UV radiation by the naphthalene ring system, leading to an excited state that can result in chemical transformation. Indirect photolysis is often more significant and involves reactions with photochemically generated reactive species in the water or atmosphere, such as hydroxyl radicals (•OH), singlet oxygen, and ozone. idk.org.rsresearchgate.net For aromatic compounds like naphthalene, reaction with hydroxyl radicals is a major degradation pathway. rsc.org

Table 1: Estimated Photodegradation Half-lives of Structurally Related Compounds

| Compound Class | Environmental Compartment | Estimated Half-life |

|---|---|---|

| Naphthalene | Atmosphere | 3-8 hours nih.gov |

| Naphthalene | Surface Water | <1 to 20 days industrialchemicals.gov.au |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Water | Varies (hours to days) researchgate.net |

| Diaryl Ethers | Water | Varies nih.gov |

This table presents data for structurally related compounds to infer the potential behavior of this compound.

Biodegradation Mechanisms in Various Environmental Compartments

Biodegradation is a key process governing the fate of organic compounds in the environment, mediated by microorganisms such as bacteria and fungi. The structure of this compound suggests several potential points of microbial attack.

Aerobic Biodegradation: Under aerobic conditions, the biodegradation of aromatic compounds like naphthalene is well-documented. nih.gov The process is typically initiated by dioxygenase enzymes, which hydroxylate the aromatic ring to form a cis-dihydrodiol. nih.govfrontiersin.org This is then rearomatized to a dihydroxynaphthalene, which undergoes ring cleavage. frontiersin.org The propanoic acid side chain is also susceptible to microbial degradation, potentially through processes like β-oxidation. nih.gov The ether linkage in aryloxyalkanoic acids can be cleaved by specific microbial enzymes.

A variety of bacterial genera, including Pseudomonas, Burkholderia, and Sphingomonas, are known to degrade aromatic acids. nih.gov Fungi are also capable of metabolizing naphthalene, often producing metabolites like 1-naphthol. orst.edu

Anaerobic Biodegradation: Under anaerobic conditions, the biodegradation of naphthalene is significantly slower. industrialchemicals.gov.au The initial activation of the aromatic ring occurs through a different mechanism, often involving carboxylation followed by reductive dearomatization. researchgate.net

Dissipation Studies in Aquatic and Terrestrial Systems

The dissipation of a chemical from an environmental compartment is the result of various processes including degradation, volatilization, and sorption to soil or sediment.

Aquatic Systems: In aquatic environments, the dissipation of this compound would be governed by a combination of photodegradation and biodegradation. industrialchemicals.gov.au Sorption to suspended organic matter and sediment is also a likely process, given naphthalene's moderate binding affinity for organic components. industrialchemicals.gov.au Naphthalene itself is moderately to highly volatile from water, which could contribute to its dissipation from surface waters. industrialchemicals.gov.au

Terrestrial Systems: In soil, biodegradation is expected to be a primary dissipation pathway. industrialchemicals.gov.au The rate of degradation would depend on soil type, moisture, temperature, and the microbial community present. Naphthalene has a moderate binding affinity for the organic components of soil, which would limit its mobility. industrialchemicals.gov.au However, in sandy soils with low organic carbon, greater mobility could be expected. industrialchemicals.gov.au The propanoic acid moiety could increase the water solubility of the compound compared to naphthalene alone, potentially increasing its leaching potential. Terrestrial field dissipation studies for pesticides, which are often structurally complex organic molecules, help in determining their environmental half-life in soil. ca.govca.gov

Table 2: Factors Influencing Dissipation in Environmental Systems

| Environmental System | Key Dissipation Processes | Influencing Factors |

|---|---|---|

| Aquatic | Photodegradation, Biodegradation, Sorption, Volatilization | Sunlight intensity, Water chemistry, Microbial population, Organic matter content, Temperature researchgate.netindustrialchemicals.gov.au |

| Terrestrial | Biodegradation, Sorption, Leaching, Volatilization | Soil type, Organic matter, Moisture, Temperature, Microbial population industrialchemicals.gov.aumdpi.com |

This table outlines general factors based on the behavior of analogous compounds.

Metabolite Identification and Environmental Impact

The degradation of this compound is expected to produce a series of intermediate metabolites before complete mineralization to carbon dioxide and water.

Potential Metabolites: Based on the degradation pathways of related compounds, several classes of metabolites can be anticipated.

Hydroxylated Naphthalene Derivatives: Initial enzymatic attack on the naphthalene ring would likely produce hydroxylated intermediates, such as dihydroxynaphthalenes. frontiersin.org

1-Naphthol and 2-Naphthol (B1666908): These are common metabolites in the fungal and bacterial degradation of naphthalene. orst.edu Cleavage of the ether bond could also potentially yield 2-naphthol.

Phthalic Acid: Following ring cleavage of the naphthalene system, metabolites such as phthalic acid have been identified in the degradation of naphthalene by some bacteria. nih.gov

Propanoic Acid Derivatives: Degradation of the side chain could lead to smaller organic acids.

The environmental impact of these metabolites would vary. While some may be readily degraded further, others could be more persistent or exhibit their own toxicity. For instance, naphthoquinones, which can be formed from naphthalene metabolites, are known to be reactive. orst.eduepa.gov The formation of halogenated intermediates, if halogenated precursors are present in the environment, can also lead to more toxic and persistent compounds. researchgate.net

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,2-dihydroxynaphthalene |

| 1-naphthol |

| 2,3-dihydroxynaphthalene |

| 2-carboxycinnamic acid |

| 2-naphthol |

| Benzoic acid |

| Naphthalene |

| Naphthalene-1,2-dihydrodiol |

| Phthalic acid |

Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods provide foundational information regarding the molecular structure and functional groups present in "3-(Naphthalen-2-yloxy)propanoic acid".

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For "this compound", both ¹H and ¹³C NMR would provide distinct signals corresponding to the different chemical environments of the protons and carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene (B1677914) ring and the aliphatic protons of the propanoic acid chain. The aromatic protons would appear in the downfield region, typically between 7.0 and 8.0 ppm, with splitting patterns indicative of their positions on the naphthalene ring. The protons of the propanoic acid moiety would include a triplet for the methylene (B1212753) group adjacent to the carboxyl group and another triplet for the methylene group attached to the ether oxygen, with coupling between them. The acidic proton of the carboxyl group would likely appear as a broad singlet at a significantly downfield chemical shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton NMR data by showing distinct signals for each unique carbon atom. The spectrum would display signals for the ten carbon atoms of the naphthalene ring, the two methylene carbons, and the carbonyl carbon of the propanoic acid group. The chemical shift of the carbonyl carbon would be the most downfield, characteristic of a carboxylic acid.

A summary of the expected ¹H NMR spectral data is presented in the interactive table below.

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Naphthalene H | 7.0 - 8.0 | Multiplet |

| O-CH₂ | ~4.2 | Triplet |

| CH₂-COOH | ~2.8 | Triplet |

| COOH | >10 | Broad Singlet |

Note: The exact chemical shifts and coupling constants would require experimental determination.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would be characterized by several key absorption bands. A very broad band would be expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. A strong, sharp absorption peak would appear around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the carboxylic acid. The spectrum would also show C-O stretching vibrations for the ether linkage and the carboxylic acid, as well as characteristic peaks for the aromatic C-H and C=C bonds of the naphthalene ring.

The following table summarizes the expected characteristic IR absorption bands.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretch | 2500 - 3300 (broad) |

| Carbonyl C=O | Stretch | 1700 - 1725 (strong) |

| Aromatic C=C | Stretch | 1500 - 1600 |

| Ether C-O | Stretch | 1200 - 1300 |

| Aromatic C-H | Stretch | ~3050 |

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. For "this compound", the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the carboxyl group (-COOH) and cleavage of the ether bond, resulting in characteristic fragment ions corresponding to the naphthalene moiety and the propanoic acid side chain. High-resolution mass spectrometry (HRMS) could be used to determine the exact molecular formula.

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for separating "this compound" from reaction mixtures and for quantifying its presence.

Gas chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. Due to the carboxylic acid group, "this compound" has a relatively high boiling point and is polar, which can lead to poor peak shape and thermal degradation in a standard GC analysis. lmaleidykla.ltlmaleidykla.lt Therefore, derivatization is typically required to convert the carboxylic acid into a more volatile and thermally stable ester, such as a methyl or silyl (B83357) ester, prior to GC analysis. lmaleidykla.ltlmaleidykla.lt This would allow for efficient separation and quantification.

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a highly suitable method for the analysis and purification of "this compound". nih.gov Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water, acetonitrile, or methanol (B129727) with an acid modifier like formic or acetic acid), would be the method of choice. nih.gov The retention of the compound would be influenced by the hydrophobicity of the naphthalene ring and the polarity of the carboxylic acid group. The pH of the mobile phase would be a critical parameter, as it affects the ionization state of the carboxylic acid and thus its retention time. Detection can be achieved using a UV detector, taking advantage of the strong UV absorbance of the naphthalene ring system. nih.gov For enantiomeric separation, chiral stationary phases can be employed in HPLC. researchgate.net

Chiral Chromatography for Enantiomeric Purity

The enantiomeric purity of this compound is a critical parameter, as the biological or chemical activity of chiral molecules often resides in a single enantiomer. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the predominant technique for the separation and quantification of the enantiomers of aryloxypropanoic acids.

Research on structurally analogous 2-aryloxycarboxylic acids has demonstrated the efficacy of polysaccharide-based CSPs for achieving baseline separation of enantiomers. researchgate.net Specifically, columns such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H and Chiralpak AD) have shown excellent results under normal-phase HPLC conditions. researchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to differential retention times.

For the analysis of this compound, a similar approach would be employed. The racemic mixture is dissolved in a suitable organic solvent and injected into the HPLC system. The mobile phase typically consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as 2-propanol, often with a small amount of a carboxylic acid (e.g., trifluoroacetic acid) to improve peak shape and resolution. researchgate.net The separated enantiomers are detected by a UV detector, and the ratio of their peak areas is used to determine the enantiomeric excess (ee). Studies on similar compounds have successfully isolated (R)- and (S)-enantiomers with an enantiomeric excess greater than 99%. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Polysaccharide-based (e.g., Chiralpak AD, Chiralcel OD-H) | researchgate.net |

| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid | researchgate.net |

| Detection | UV Spectrophotometry | nih.gov |

| Outcome | Baseline resolution of (R)- and (S)-enantiomers | researchgate.netnih.gov |

Advanced Imaging Techniques (e.g., Scanning Tunneling Microscopy for molecular assemblies)

Scanning Tunneling Microscopy (STM) is a powerful surface imaging technique capable of visualizing individual molecules and their arrangement in self-assembled monolayers. While no specific STM studies on this compound have been reported, the behavior of related aromatic carboxylic acids and naphthalene derivatives on various substrates provides a strong indication of how this molecule would self-assemble. ucdavis.eduresearchgate.net

For STM analysis, a dilute solution of this compound would be deposited onto a conductive substrate, such as highly oriented pyrolytic graphite (B72142) (HOPG) or a single-crystal metal surface like Au(111). epfl.ch The solvent is allowed to evaporate, leaving behind a monolayer or sub-monolayer of the molecules on the surface.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

Although the crystal structure of this compound is not publicly available, the crystallographic data of the closely related compound, 2-naphthoic acid, offers valuable insights into the expected solid-state structure. iucr.orgnih.gov Crystals of 2-naphthoic acid are monoclinic and belong to the P21/n space group. iucr.org A key feature of its structure is the formation of centrosymmetric dimers, where two molecules are held together by strong hydrogen bonds between their carboxylic acid groups. iucr.orgnih.gov This dimeric motif is a common feature in the crystal structures of carboxylic acids.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | iucr.org |

| Space Group | P21/n | iucr.org |

| a (Å) | 30.59 | iucr.org |

| b (Å) | 5.00 | iucr.org |

| c (Å) | 5.63 | iucr.org |

| β (°) | 92.6 | iucr.org |

| Molecules per unit cell (Z) | 4 | iucr.org |

| Key Structural Feature | Centrosymmetric hydrogen-bonded dimers | iucr.orgnih.gov |

Advanced Applications and Emerging Research Directions

Role as Versatile Chemical Building Blocks in Complex Molecule Synthesis

There is currently a lack of specific published research demonstrating the use of 3-(Naphthalen-2-yloxy)propanoic acid as a building block in the synthesis of more complex molecules. The presence of a carboxylic acid function and a naphthalene (B1677914) ring suggests its potential utility as a versatile synthon. The carboxylic acid can be converted into a variety of functional groups, such as esters, amides, or acid halides, which could serve as handles for further molecular elaboration. The naphthalene core provides a rigid, aromatic scaffold that can be functionalized to build intricate molecular architectures. However, without specific examples in the scientific literature, its role in this capacity remains theoretical.

Incorporation into Coordination Complexes and Metal-Organic Frameworks

No specific studies detailing the incorporation of this compound as a ligand in coordination complexes or metal-organic frameworks (MOFs) are currently available. In principle, the carboxylate group of the molecule is a classic coordinating group for metal ions, suggesting that it could be used to construct such supramolecular structures. The properties of any resulting complexes or MOFs would be influenced by the steric bulk and electronic properties of the naphthalen-2-yloxy group. Research in this area would be necessary to explore the potential structures and applications of these hypothetical materials.

Applications in Materials Science (e.g., functional polymers, liquid crystals)

Information regarding the application of this compound in materials science is not present in the current body of scientific literature. The rigid, planar structure of the naphthalene component is a common feature in molecules designed for applications in functional polymers and liquid crystals. Its incorporation into a polymer backbone could impart specific thermal or photophysical properties. Similarly, its shape is conducive to the formation of liquid crystalline phases. However, synthesis and characterization of such materials derived from this compound have not been reported.

Future Perspectives in Rational Drug Design and Medicinal Chemistry Scaffold Development

While the naphthalene scaffold is of significant interest in medicinal chemistry, there is no specific research available on this compound as a scaffold in rational drug design. The general structure, possessing an aromatic system and a carboxylic acid linker, is a common motif in pharmacologically active molecules. For instance, the related isomer 2-(naphthalen-2-yloxy)propanoic acid is a core component of certain therapeutic agents. This suggests that the 3-oxy isomer could also have potential biological activity. Future research could involve synthesizing a library of derivatives and screening them for various biological targets to uncover any potential therapeutic applications.

Sustainable Synthesis Approaches and Green Chemistry Considerations

There are no specific studies published that focus on the sustainable synthesis of this compound using green chemistry principles. A general green approach to its synthesis would likely involve the Williamson ether synthesis, reacting 2-naphthol (B1666908) with a 3-halopropanoic acid ester followed by hydrolysis. Green chemistry considerations for this synthesis would include the use of non-toxic and renewable solvents, employing a recyclable base or catalyst, minimizing energy consumption, and reducing waste generation. However, without specific experimental research, the application of these principles to this particular compound has not been documented or optimized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |